![molecular formula C18H20N4O2 B12232392 3-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232392.png)
3-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a pyrrolidinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridazine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents on the pyridazine ring.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity . The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar structural features but lacking the additional substituents.
Pyridazinone: Contains a carbonyl group, offering different reactivity and biological properties.
Uniqueness
3-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of a cyclopropyl group and a pyrrolidinylmethoxy group, which confer distinct steric and electronic properties. These features make it a valuable scaffold for drug discovery and other applications.
Properties
Molecular Formula |
C18H20N4O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C18H20N4O2/c23-18(16-3-1-2-9-19-16)22-10-8-13(11-22)12-24-17-7-6-15(20-21-17)14-4-5-14/h1-3,6-7,9,13-14H,4-5,8,10-12H2 |
InChI Key |
BMEITPPETVGMCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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